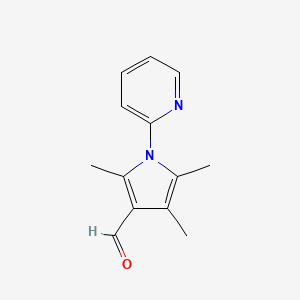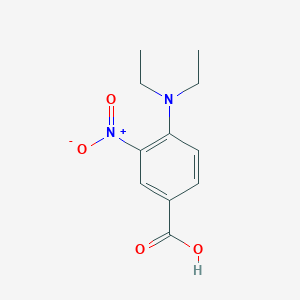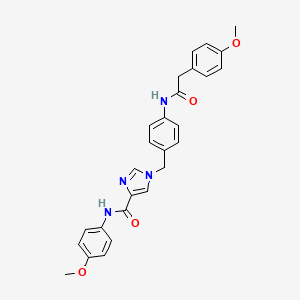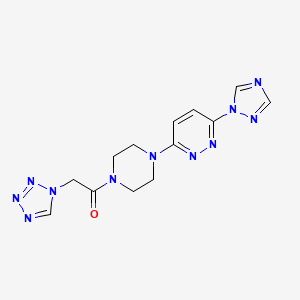
2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde (TPPC) is a chemical compound that has been used in scientific research for its unique properties. TPPC is a pyrrole derivative that has been synthesized using various methods.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Organometallic Derivatives and Reactions : The study by Pattison and Wade (1968) demonstrates the reactivity of pyridine-2-carbaldehyde oxime with organo-derivatives of Group III elements, leading to the formation of oximates. This research highlights the potential of similar pyrrolyl compounds in synthesizing novel organometallic complexes with unique properties (Pattison & Wade, 1968).
Synthesis of Metallated Compounds : Denat, Gaspard-Iloughmane, and Dubac (1992) discuss the regiospecific synthesis of group 14 5-metallated pyrrole-2-carbaldehydes, showcasing the synthetic versatility of pyrrolyl compounds in accessing metallated derivatives for applications in materials science and catalysis (Denat, Gaspard-Iloughmane, & Dubac, 1992).
Catalysis and Synthetic Applications
- Heterogeneous Nanocatalysis : Maleki (2014) describes the use of a superparamagnetic nano-Fe3O4@SiO2 anchored sulfuric acid catalyst for the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines. This study exemplifies the role of related pyrrolyl compounds in facilitating efficient catalytic processes for the synthesis of complex heterocyclic structures (Maleki, 2014).
Ligand Chemistry and Coordination Compounds
- Complexation with Metal Ions : Hakimi et al. (2013) explored the complexation of 2-pyridinecarbaldehyde derivatives with cadmium(II), resulting in tetradentate ligand complexes. Such studies provide insights into the use of pyrrolyl and pyridinyl aldehydes in forming coordination compounds that could have implications in materials chemistry, sensing, and catalysis (Hakimi et al., 2013).
Photophysical Properties
- Fluorescence Studies : The investigation by Patil et al. (2010) into the photophysical properties of heterocyclic orthoaminoaldehydes reveals the influence of substituents on the absorption and emission characteristics. Research on related pyrrolyl compounds could extend to their use in the design of fluorescent materials and sensors (Patil et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
2,4,5-trimethyl-1-pyridin-2-ylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-10(2)15(11(3)12(9)8-16)13-6-4-5-7-14-13/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTYMGFUXBQVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2712504.png)




![methyl 1-[(N'-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2712514.png)
![4-{[4-(Tert-butyl)benzyl]oxy}chromane](/img/structure/B2712515.png)
![2-(3-chlorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2712516.png)
![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2712517.png)

![(E)-methyl 5-methyl-2-(4-nitrobenzylidene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2712521.png)

